Ethyl benzoylformate
Overview
Description
Ethyl benzoylformate, also known as ethyl phenylglyoxylate, is an organic compound with the molecular formula C10H10O3. It is the ethyl ester of phenylglyoxylic acid and is commonly used as a reagent in organic synthesis. This compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in various chemical reactions .
Mechanism of Action
- One such enzyme is benzoylformate decarboxylase (BFD), which catalyzes the nonoxidative decarboxylation of EBF to yield benzaldehyde and carbon dioxide .
- Downstream effects include the availability of benzaldehyde for subsequent reactions or its excretion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Ethyl benzoylformate participates in biochemical reactions involving enzymes such as short-chain dehydrogenase/reductase (SDR) and glucose dehydrogenase (GDH) . The SDR enzyme, which requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H), can potentially be applied to the synthesis of this compound .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in the enantioselective hydrogenation process . This process involves the conversion of this compound to optically active ethyl mandelate , influencing cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ethyl mandelate through the action of enzymes like SDR and GDH . This process is facilitated by the reduced form of NAD(P)H, a crucial cofactor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the enantioselective hydrogenation of this compound on Pt/Al2O3 modified with dihydrocinchonidine has been studied
Metabolic Pathways
This compound is involved in the metabolic pathway of mandelic acid degradation . This pathway includes enzymes like mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzoylformate can be synthesized through several methods. One common method involves the oxidation of mandelic acid using potassium permanganate in an alkaline medium, followed by esterification with ethanol. The reaction is typically carried out in a controlled temperature environment to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of phenylglyoxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl benzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylformic acid.
Reduction: It can be reduced to form ethyl mandelate.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogenation using platinum or palladium catalysts.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Benzoylformic acid.
Reduction: Ethyl mandelate.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl benzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a metabolite in cancer metabolism studies.
Medicine: It is used in the preparation of chiral intermediates for drug synthesis.
Industry: It is employed in the production of fragrances and flavoring agents
Comparison with Similar Compounds
Methyl benzoylformate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Phenylglyoxylic acid: The parent acid of this compound.
Ethyl mandelate: A reduction product of this compound .
Uniqueness: this compound is unique due to its specific reactivity as an ester and its role as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCQKPAECHXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061815 | |
Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
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Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or yellow liquid; [Alfa Aesar MSDS] | |
Record name | Ethyl phenylglyoxylate | |
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CAS No. |
1603-79-8 | |
Record name | Ethyl benzoylformate | |
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Record name | Ethyl phenylglyoxylate | |
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Record name | ETHYL BENZOYLFORMATE | |
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Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
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Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
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Record name | Ethyl phenylglyoxylate | |
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Record name | Ethyl phenylglyoxylate | |
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Record name | Ethyl Phenylglyoxylate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ethyl benzoylformate and what is its significance in organic chemistry?
A1: this compound is an α-ketoester, a class of organic compounds characterized by a ketone and an ester functional group adjacent to each other. This structural motif makes this compound a versatile building block in organic synthesis, particularly for the construction of chiral molecules.
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula of this compound is C10H10O3. Its molecular weight is 178.18 g/mol.
Q3: Why is this compound often used as a model substrate in asymmetric reduction studies?
A3: this compound is a prochiral molecule, meaning it lacks inherent chirality but can be converted into a chiral molecule (ethyl mandelate) upon reduction of the ketone group. The resulting enantiomers of ethyl mandelate are easily distinguishable, making this compound a convenient substrate for evaluating the stereoselectivity of chiral catalysts and biocatalysts. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are some common chemical methods for the asymmetric reduction of this compound?
A4: Several approaches have been explored for the asymmetric reduction of this compound, including:
- Chiral 5-deazaflavin derivatives: These compounds, inspired by the naturally occurring cofactor flavin adenine dinucleotide (FAD), have been shown to catalyze the reduction of this compound with moderate enantiomeric excess (ee). The presence of metal ions, such as magnesium perchlorate, can significantly influence both the yield and enantioselectivity of the reaction. [, ]
- Chiral NADH model compounds: Researchers have synthesized various NADH model compounds with chiral auxiliaries attached to the dihydropyridine ring. These models have shown promising results in achieving high enantioselectivities in the reduction of this compound. The design of the chiral auxiliary plays a crucial role in directing the stereochemical outcome of the reaction. [, , , , , ]
- Cinchona alkaloid-modified platinum catalysts: Heterogeneous catalysts, such as platinum supported on alumina, modified with cinchona alkaloids like cinchonidine, have demonstrated remarkable efficiency in the enantioselective hydrogenation of this compound to ethyl mandelate. The choice of solvent and reaction conditions can significantly impact the enantioselectivity and activity of these catalysts. [, , , ]
Q5: What types of biocatalysts have been investigated for the asymmetric reduction of this compound?
A5: Baker's yeast (Saccharomyces cerevisiae) is a readily available and versatile biocatalyst that has been widely employed for the reduction of various carbonyl compounds, including this compound. Studies have shown that baker's yeast preferentially produces the (R)-enantiomer of ethyl mandelate with high enantioselectivity. Optimization of reaction parameters, such as substrate concentration, yeast cell concentration, temperature, and reaction time, can significantly impact the yield and enantiomeric purity of the desired product. [, , ]
Q6: How does the structure of the NADH model compound influence its ability to reduce this compound asymmetrically?
A6: Studies have revealed a strong correlation between the structure of NADH model compounds and their stereoselectivity in reducing this compound. Factors influencing the asymmetric induction include:
- Position of the chiral center: Introduction of chirality at the 3-position of the dihydropyridine ring has generally been found to be more effective in achieving high enantioselectivities compared to the N1-position. [, ]
- Type of chiral auxiliary: The nature of the chiral auxiliary attached to the dihydropyridine ring significantly impacts the stereochemical outcome of the reduction. For instance, l-prolinamide as a substituent at the N1-position has resulted in an impressive optical yield of 90%. []
- Presence of chelating groups: Incorporating functional groups capable of chelating with metal ions, such as magnesium, can enhance the stereoselectivity of the reaction by influencing the conformation of the NADH model compound and its interaction with the substrate. [, ]
Q7: What role do metal ions play in the asymmetric reduction of this compound by NADH model compounds?
A7: Metal ions, such as magnesium, often act as Lewis acid catalysts in these reactions. They can activate the carbonyl group of this compound, making it more susceptible to nucleophilic attack by the hydride from the NADH model compound. Furthermore, metal ions can coordinate with both the substrate and the reducing agent, promoting the formation of a well-defined transition state that favors the formation of one enantiomer over the other. [, , ]
Q8: What are some potential applications of the enantioselective reduction of this compound?
A8: The enantioselective reduction of this compound provides access to enantiomerically enriched ethyl mandelate, a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For instance, (R)-(-)-mandelic acid, obtained by hydrolysis of (R)-(-)-ethyl mandelate, is a key intermediate in the production of several pharmaceuticals, including semi-synthetic penicillins and anticholinergic agents. []
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